2-(Benzyloxy)-3-bromo-7-naphthol
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, PubChem ID, etc. It may also include the compound’s role or use in industry or research.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors relevant to the synthesis process.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound and the nature of chemical bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectral properties. It also includes studying the compound’s stability, reactivity, and other chemical properties.Scientific Research Applications
Organic Synthesis
2-(Benzyloxy)-3-bromo-7-naphthol and related compounds have been utilized in various organic synthesis processes. For instance, 2-naphthol and 7-bromo-2-naphthol have been employed as organic photoacids in the synthesis of benzyl sulfides and polycyclic amines via acid-catalyzed condensation reactions (Strada et al., 2019). Moreover, the reaction of 2-bromo-1-naphthol with arylacetonitriles and LiTMP has facilitated the synthesis of rearranged 3-benzyl-1-hydroxynaphthalene-2-carbonitriles, demonstrating a tandem addition–rearrangement pathway (Tandel et al., 2000).
Catalysis and Reaction Mechanisms
In the realm of catalysis, these compounds have been implicated in various reaction mechanisms. For example, the photocatalytic protonation of a silylenol ether using 7-bromo-2-naphthol as an excited-state proton transfer (ESPT) catalyst has been demonstrated, highlighting the catalyst's increased acidity in the excited state and its significant role in the reaction cycle (Das et al., 2016). Additionally, solvent-dependent chemoselectivity in the ruthenium-catalyzed cyclization of iodoalkyne-epoxide functionalities has been observed, suggesting a solution equilibrium between ruthenium-pi-iodoalkyne and ruthenium-2-iodovinylidene intermediates (Lin et al., 2005).
Photocatalysis and Light-Induced Reactions
Photocatalysis is another domain where 2-(Benzyloxy)-3-bromo-7-naphthol and its analogs have shown utility. The light-induced hetero-Diels-Alder cycloaddition, utilizing 2-Napthoquinone-3-methides generated from 3-(hydroxymethyl)-2-naphthol, showcases a rapid and selective photoclick reaction in an aqueous solution. This reaction is notable for its spatial control and the formation of either a permanent or hydrolytically labile linkage (Arumugam & Popik, 2011).
Medicinal Chemistry and Antimicrobial Studies
The compounds derived from 2-(Benzyloxy)-3-bromo-7-naphthol have also been explored in medicinal chemistry. The synthesis of 2-aryloxy-2,3-dihydro-3-(4′-bromophenyl)-1H-naphth[1,2-e][1,3,2]-oxazaphosphorin 2-oxides/sulfides has been achieved, and these compounds have exhibited significant antimicrobial activity against various bacteria and fungi, highlighting their potential in drug development and antibacterial research (Srinivasulu et al., 2000).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, proper handling and storage procedures, and disposal methods.
Future Directions
This involves discussing potential future research directions or applications for the compound based on its properties and behavior.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information.
properties
IUPAC Name |
6-bromo-7-phenylmethoxynaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO2/c18-16-9-13-6-7-15(19)8-14(13)10-17(16)20-11-12-4-2-1-3-5-12/h1-10,19H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRCPQNCRQLBGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C=CC(=CC3=C2)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3-bromo-7-naphthol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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